molecular formula C18H30N4O3S B2704582 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1049358-82-8

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2704582
CAS No.: 1049358-82-8
M. Wt: 382.52
InChI Key: BAIHDERUDXHSQK-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound provided for research purposes. Its complex structure, featuring a piperidine-4-carboxamide core, a methylpyrrole group, and a pyrrolidine moiety, suggests potential as a valuable scaffold in medicinal chemistry and drug discovery. Compounds with piperidine carboxamide structures are frequently explored in various therapeutic areas . The presence of the methylsulfonyl group is a common feature in drug design, often used to modulate properties like solubility and metabolic stability, or to engage in specific interactions with biological targets . Similarly, pyrrolidine and pyrrole heterocycles are privileged structures found in many pharmacologically active molecules, including those targeting neurological and psychiatric conditions . This combination of functional groups makes this compound a versatile intermediate or a potential lead for researchers investigating new small-molecule inhibitors or probes. It may be of particular interest for high-throughput screening, structure-activity relationship (SAR) studies, and virtual screening campaigns aimed at identifying novel bioactive molecules, similar to strategies used in discovering PD-1/PD-L1 inhibitors and other therapeutic agents . This product is intended for laboratory research by qualified professionals and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3S/c1-20-9-5-6-16(20)17(21-10-3-4-11-21)14-19-18(23)15-7-12-22(13-8-15)26(2,24)25/h5-6,9,15,17H,3-4,7-8,10-14H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIHDERUDXHSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its potential therapeutic applications.

The compound's molecular structure is characterized by the following properties:

PropertyDetails
Chemical Formula C19H27N3O2S
Molecular Weight 361.50 g/mol
IUPAC Name N-[(2R)-2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylethane-1-sulfonamide
SMILES Cn1cccc1C(CNS(=O)(=O)CCc2ccccc2)N3CCCC3
InChIKey CCZPYUVSMFOOJG-LJQANCHMSA-N

This compound features a piperidine core, which is known for its significant pharmacological activities, including analgesic and anti-inflammatory effects.

Antibacterial Activity

Research has demonstrated that compounds with similar structural features exhibit notable antibacterial properties. For instance, studies on piperidine derivatives have shown their effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The synthesized compounds in related studies displayed moderate to strong antibacterial activity, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and urease. A study reported that several synthesized derivatives showed strong inhibitory activity against urease with IC50 values significantly lower than that of standard drugs . This suggests that this compound could be a promising candidate for further development as a therapeutic agent targeting these enzymes.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound. Below are summarized findings from key research:

Study 1: Antibacterial Screening

A series of piperidine derivatives were synthesized and screened for antibacterial activity. The most active compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against Salmonella typhi . This indicates a strong potential for therapeutic use in treating bacterial infections.

Study 2: Enzyme Inhibition

Another study highlighted the inhibitory effects of synthesized compounds on urease and AChE. The best-performing compounds had IC50 values significantly lower than standard references, indicating their potential as effective enzyme inhibitors .

Study 3: Pharmacological Evaluations

Research involving the evaluation of pharmacological properties of similar compounds revealed their effectiveness in modulating immune responses by targeting PD-L1/PD-1 interactions, which are crucial for tumor immunotherapy . Although not directly tested on the compound , this highlights the importance of structural analogs in developing immune-modulating therapies.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Indole-2-carboxamide Derivatives (e.g., 27e–27i)
These compounds share a piperidine-4-carboxamide backbone but replace the methylsulfonyl and pyrrolidine/pyrrole groups with indole-based substituents. Key differences include:

Compound ID Substituent Yield (%) Biological Target
27g 2-(pyridin-4-yl)ethyl 80 Neurotropic alphavirus replication
27i 2-(pyridin-2-yl)ethyl 10 Neurotropic alphavirus replication
Target 1-methyl-1H-pyrrol-2-yl + pyrrolidine N/A Hypothesized enzyme inhibition
  • Synthetic Efficiency : Pyridinyl substituents at the 4-position (27g) yield higher efficiency (80%) than 2-position (27i, 10%), suggesting steric and electronic factors influence reactions .

Enzyme Inhibitors with Pyrrolidine/Methylpyrrole Moieties

ML300 (PDB 4MDS) ML300 (N-[4-(acetylamino)phenyl]-2-(1H-benzotriazol-1-yl)-N-[(1R)-2-[(2-methylbutan-2-yl)amino]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl]acetamide) shares the 1-methyl-1H-pyrrol-2-yl group and a pyrrolidine-like structure. Key distinctions:

  • Core Structure : ML300 uses a benzotriazole-acetamide scaffold, whereas the target compound employs a methylsulfonyl-piperidine framework.
  • Biological Activity : ML300 inhibits SARS-CoV-2 main protease (Mpro), suggesting the methylpyrrole group may enhance protease binding. The target compound’s methylsulfonyl group could improve solubility for broader therapeutic applications .

Psychoactive Compounds with Pyrrolidine/Piperidine Cores

MDPHP and Related Derivatives Compounds like 1-(1,3-bis(oxo-5-phenyl)-2-(pyrrolidin-1-yl)hexan-1-one (MDPHP) and 1-phenyl-2-(1-pyrrolidinyl)-1-butanone () share pyrrolidine rings but lack the methylsulfonyl and piperidine-carboxamide groups.

  • Structural Divergence: The target compound’s piperidine and methylsulfonyl groups differentiate it from psychoactive substances, which often feature ketone or phenyl groups for cannabinoid receptor binding .
  • Pharmacological Implications: Minor structural changes (e.g., replacing a ketone with a carboxamide) can shift activity from psychoactive effects to enzyme inhibition .

Methylsulfonyl-Containing Therapeutics

Apremilast (CAS-608141-41-9)
Apremilast, a phosphodiesterase-4 inhibitor for inflammatory diseases, shares the methylsulfonyl group with the target compound.

  • Functional Role : Methylsulfonyl groups in both compounds may enhance metabolic stability and solubility, critical for oral bioavailability .
  • Structural Contrast : Apremilast’s isoindole-dione core differs from the target’s piperidine-pyrrolidine system, highlighting how core scaffolds dictate target specificity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of pyrrolidine and piperidine derivatives. For example, analogous compounds are synthesized by coupling substituted pyrrolidine-2-carboxamides with activated piperidine intermediates under reflux conditions using catalysts like DMAP or DCC . Intermediates are typically characterized using IR spectroscopy (to confirm carbonyl stretching at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and stereochemistry), and mass spectrometry (for molecular ion confirmation) . Yield optimization often requires controlled reaction temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies protons on the pyrrolidine and piperidine rings (δ 1.5–3.5 ppm for aliphatic protons) and aromatic protons from the methylpyrrole moiety (δ 6.0–7.0 ppm). ¹³C NMR confirms quaternary carbons (e.g., carbonyl groups at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion) and fragmentation patterns to validate substituents .
  • HPLC : Purity is assessed using reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) .

Q. What safety precautions are essential during handling and storage of this compound?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) . Avoid skin contact; wash immediately with soap/water if exposed .
  • Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Monitor for crystallization or color changes, which may indicate instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Dose-Response Reproducibility : Conduct parallel assays using standardized cell lines (e.g., HEK293 or HeLa) and control compounds to validate activity thresholds. For example, discrepancies in IC₅₀ values may arise from variations in cell passage number or assay buffers .
  • Metabolic Stability : Compare pharmacokinetic profiles (e.g., hepatic microsome assays) to assess if metabolite interference explains conflicting in vivo/in vitro results .

Q. What strategies are recommended for designing in vitro experiments to evaluate this compound’s interaction with CNS targets?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., ³H-labeled ligands for dopamine or serotonin receptors) with membrane preparations from rat brain tissue. Include nonspecific binding controls (e.g., 10 µM spiperone) .
  • Functional Assays : Employ cAMP or calcium flux assays in transfected CHO cells expressing human GPCRs. Normalize data to reference agonists/antagonists (e.g., clozapine for 5-HT₂A receptors) .

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate the compound’s conformation in explicit solvent models (e.g., TIP3P water) at pH 2–9 to identify labile bonds (e.g., sulfonyl groups prone to hydrolysis) .
  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Compare with in silico fragmentation predictions .

Q. What analytical approaches validate batch-to-batch consistency in synthesized samples?

  • Methodological Answer :

  • Orthogonal Analytical Techniques : Combine HPLC (for purity), DSC (to confirm melting point consistency, e.g., 172–173°C), and X-ray crystallography (for polymorph identification) .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to NMR/IR spectral data from multiple batches to detect subtle structural variations .

Safety and Ethical Considerations

Q. How should researchers mitigate risks when scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce hazardous intermediate accumulation. Monitor reaction progress in real-time with inline FTIR .
  • Waste Disposal : Neutralize acidic/byproduct streams with 10% NaOH before disposal. Consult local regulations for hazardous organic waste protocols .

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